

Application Note: High-Throughput Analysis of Profluralin Residues by Gas Chromatography-Mass Spectrometry

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Compound of Interest		
Compound Name:	Profluralin	
Cat. No.:	B1679168	Get Quote

Abstract

This application note details a robust and sensitive method for the determination of **Profluralin**, a dinitroaniline herbicide, in various environmental matrices using gas chromatography coupled with mass spectrometry (GC-MS). The protocols provided are intended for researchers, scientists, and professionals in drug development and environmental monitoring. The methodology encompasses sample preparation procedures for soil and water, as well as optimized GC-MS parameters for the accurate quantification of **Profluralin**.

Introduction

Profluralin has been utilized for the pre-emergent control of annual grasses and broadleaf weeds in various agricultural settings.[1] Due to its potential for environmental persistence and impact on non-target organisms, sensitive and specific analytical methods are required for its monitoring in environmental samples. Gas chromatography, particularly when coupled with mass spectrometry, offers excellent selectivity and sensitivity for the detection of pesticide residues like **Profluralin**.[2][3] This document provides detailed protocols for the analysis of **Profluralin**, ensuring reliable and reproducible results.

Experimental Protocols Sample Preparation

Methodological & Application





Effective sample preparation is crucial for the accurate analysis of **Profluralin**, aiming to extract the analyte from the matrix and remove interfering substances.

A. Soil Sample Preparation (Adapted from QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely adopted for pesticide residue analysis in food and environmental samples.[3]

- Sample Homogenization: Air-dry the soil sample to a constant weight and sieve it through a 2 mm mesh to remove large debris.
- Extraction:
 - Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.
 - Add 10 mL of acetonitrile.
 - Vortex for 1 minute to ensure thorough mixing.
 - Add the QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate,
 0.5 g disodium hydrogen citrate sesquihydrate).
 - Immediately shake vigorously for 1 minute.
 - Centrifuge at 4000 rpm for 5 minutes.
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
 - Transfer 6 mL of the acetonitrile supernatant to a 15 mL d-SPE tube containing 900 mg
 MgSO₄ and 150 mg primary secondary amine (PSA).
 - Vortex for 30 seconds.
 - Centrifuge at 4000 rpm for 5 minutes.
- Final Extract Preparation:



- Take a 1 mL aliquot of the cleaned extract and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 1 mL of a suitable solvent like hexane or a mixture of acetone and hexane (1:1 v/v) for GC-MS analysis.[3]
- B. Water Sample Preparation (Liquid-Liquid Extraction)
- Sample Collection: Collect 1 L of the water sample in a clean glass bottle.
- Extraction:
 - Transfer the water sample to a 2 L separatory funnel.
 - Add 60 mL of dichloromethane and shake vigorously for 2 minutes, periodically venting the funnel.
 - Allow the layers to separate and drain the organic (bottom) layer into a flask.
 - Repeat the extraction twice more with fresh 60 mL portions of dichloromethane.
 - Combine the organic extracts.
- Drying and Concentration:
 - Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove any residual water.
 - Concentrate the extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.
- Solvent Exchange: Exchange the solvent to hexane or another GC-compatible solvent if necessary.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following GC-MS parameters are recommended for the analysis of **Profluralin**.



Instrumentation: A gas chromatograph equipped with a mass selective detector (MSD) is used.

- GC Column: A capillary column such as an Rxi-5ms (30 m x 0.25 mm ID, 0.25 μm film thickness) or an HP-5MS (30 m x 0.25 mm ID, 0.25 μm film thickness) is suitable for this analysis.
- Injection: 1 μL of the final extract is injected in splitless mode.
- Injector Temperature: 250 °C.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Oven Temperature Program:
 - Initial temperature: 70 °C, hold for 2 minutes.
 - Ramp to 180 °C at 25 °C/min.
 - Ramp to 280 °C at 5 °C/min, hold for 5 minutes.
- MSD Parameters:
 - Transfer Line Temperature: 280 °C.
 - Ion Source Temperature: 230 °C.
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.

Quantitative Data

The following table summarizes the key quantitative parameters for the GC-MS analysis of **Profluralin**.

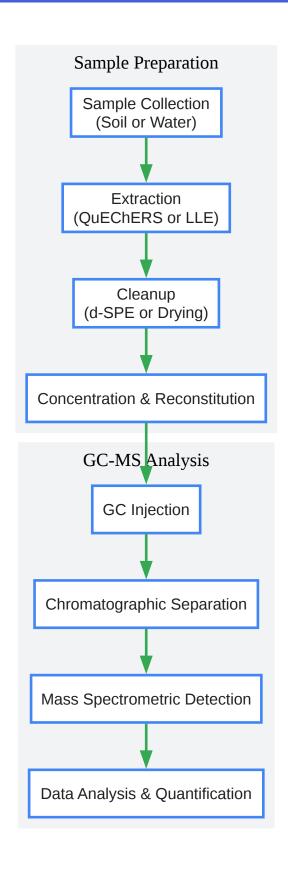


Parameter	Value	Reference
Retention Time	~5.91 - 13.76 min	
Precursor Ion (m/z)	318.10	_
Product Ions (m/z)	198.05, 199.06, 252.45	-
Limit of Detection (LOD)	<10 ppb	-
Limit of Quantification (LOQ)	Typically 10 ppb	-

Note: Retention times can vary depending on the specific instrument, column, and temperature program used.

Diagrams





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Caption: General workflow for **Profluralin** analysis.





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Caption: Key steps in GC method development.

Conclusion

The gas chromatography-mass spectrometry method detailed in this application note provides a reliable and sensitive approach for the detection and quantification of **Profluralin** in environmental samples. The described sample preparation protocols, coupled with the optimized GC-MS parameters, allow for high-throughput analysis, making it suitable for routine monitoring and research applications. Adherence to these protocols will enable laboratories to generate accurate and precise data on **Profluralin** residues, contributing to environmental safety and regulatory compliance.

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